3-(Cyanomethyl)-4-fluorobenzeneboronic acid
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Overview
Description
3-(Cyanomethyl)-4-fluorobenzeneboronic acid is an organoboron compound that features a boronic acid group attached to a benzene ring substituted with a cyanomethyl group and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyanomethyl)-4-fluorobenzeneboronic acid typically involves the introduction of the boronic acid group onto a pre-functionalized benzene ring. One common method is the borylation of 3-(cyanomethyl)-4-fluorobenzene using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the product may involve techniques such as crystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
3-(Cyanomethyl)-4-fluorobenzeneboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents can be used to convert the boronic acid to a phenol.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom.
Major Products
Suzuki-Miyaura Coupling: The major product is the biaryl compound formed by the coupling of the boronic acid with the halide.
Oxidation: The major product is the corresponding phenol.
Substitution: The major products are the substituted benzene derivatives.
Scientific Research Applications
3-(Cyanomethyl)-4-fluorobenzeneboronic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling.
Biology: The compound can be used to modify biomolecules or as a probe in biological assays.
Industry: The compound is used in the production of advanced materials and as a precursor in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Cyanomethyl)-4-fluorobenzeneboronic acid in chemical reactions involves the formation of a boronate ester intermediate, which undergoes transmetalation with a palladium catalyst in the case of Suzuki-Miyaura coupling. The palladium complex then undergoes reductive elimination to form the carbon-carbon bond. The cyanomethyl and fluorine substituents can influence the reactivity and selectivity of the compound in various reactions.
Comparison with Similar Compounds
Similar Compounds
- 3-(Cyanomethyl)benzeneboronic acid
- 4-Fluorobenzeneboronic acid
- 3-(Cyanomethyl)-4-chlorobenzeneboronic acid
Uniqueness
3-(Cyanomethyl)-4-fluorobenzeneboronic acid is unique due to the presence of both the cyanomethyl and fluorine substituents, which can influence its reactivity and selectivity in chemical reactions. The combination of these functional groups makes it a versatile building block for the synthesis of complex organic molecules.
Properties
IUPAC Name |
[3-(cyanomethyl)-4-fluorophenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BFNO2/c10-8-2-1-7(9(12)13)5-6(8)3-4-11/h1-2,5,12-13H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDZGZZFJLXVMDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)CC#N)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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